Diethyl 4-chlorobenzylphosphonate

Catalog No.
S1892835
CAS No.
39225-17-7
M.F
C11H16ClO3P
M. Wt
262.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4-chlorobenzylphosphonate

CAS Number

39225-17-7

Product Name

Diethyl 4-chlorobenzylphosphonate

IUPAC Name

1-chloro-4-(diethoxyphosphorylmethyl)benzene

Molecular Formula

C11H16ClO3P

Molecular Weight

262.67 g/mol

InChI

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

BVQPVBZRJSFOEZ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC

Diethyl 4-chlorobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆ClO₃P and a CAS number of 39225-17-7. This compound features a chlorobenzyl group attached to a diethyl phosphonate moiety, making it structurally significant in various chemical applications. The presence of the chlorine atom enhances its reactivity, particularly in substitution reactions, while the phosphonate group contributes to its biological activity and potential as a pharmaceutical agent .

Typical of phosphonate esters:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives. For example, reaction with amines can yield phosphonamidates.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, diethyl 4-chlorobenzylphosphonate can hydrolyze to form 4-chlorobenzylphosphonic acid and ethanol.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups at the benzyl position .

Research indicates that diethyl 4-chlorobenzylphosphonate exhibits notable biological activities, particularly as an antimicrobial agent. Studies have shown that derivatives of diethyl benzylphosphonates possess cytotoxic effects against various bacterial strains, including Escherichia coli. The substituents on the phenyl ring significantly influence these activities; for instance, the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency .

The synthesis of diethyl 4-chlorobenzylphosphonate typically involves:

  • Phosphorylation Reaction: A common method involves reacting 4-chlorobenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. This reaction leads to the formation of the desired phosphonate ester.
  • Palladium-Catalyzed Coupling: More advanced synthetic routes may utilize palladium-catalyzed cross-coupling techniques to attach various substituents to the benzyl group, enhancing its chemical diversity .

Diethyl 4-chlorobenzylphosphonate finds applications in:

  • Pharmaceutical Chemistry: It serves as a precursor for synthesizing biologically active compounds, including potential antimicrobial agents.
  • Agricultural Chemistry: Its derivatives may be explored for use as pesticides or herbicides due to their biological activity.
  • Chemical Synthesis: As a versatile building block in organic synthesis, it facilitates the introduction of phosphorus-containing functionalities into organic molecules .

Interaction studies have shown that diethyl 4-chlorobenzylphosphonate interacts effectively with various biological targets. Its derivatives have been evaluated for their inhibitory effects on bacterial growth, demonstrating different minimal inhibitory concentrations based on structural variations. These studies are crucial for understanding how modifications to the compound's structure can enhance or diminish its biological efficacy .

Diethyl 4-chlorobenzylphosphonate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Attributes
Diethyl benzylphosphonateBenzyl group without chlorineLower cytotoxicity compared to chlorinated variants
Diethyl 4-methylbenzylphosphonateMethyl substitution instead of chlorineExhibits different biological activity profiles
Diethyl 4-fluorobenzylphosphonateFluorine substitutionGenerally more stable than chlorinated analogs
Diethyl phenylphosphonateSimple phenyl groupLacks halogen substitution; different reactivity

Diethyl 4-chlorobenzylphosphonate's unique chlorine substituent enhances its reactivity and biological activity compared to its analogs, making it a valuable compound in medicinal chemistry and synthetic applications.

Key Synthetic Routes: Horner-Wadsworth-Emmons Reaction Modifications

The synthesis of diethyl 4-chlorobenzylphosphonate primarily relies on established organophosphorus chemistry methodologies, with the Horner-Wadsworth-Emmons reaction serving as a fundamental approach for creating phosphonate-stabilized compounds [1]. The Horner-Wadsworth-Emmons reaction represents a modified Wittig reaction that utilizes phosphonate-stabilized carbanions with aldehydes or ketones to produce predominantly E-alkenes [1]. This reaction system offers significant advantages over traditional phosphonium ylides, as phosphonate-stabilized carbanions demonstrate enhanced nucleophilicity while maintaining reduced basicity [1].

The mechanistic pathway for Horner-Wadsworth-Emmons transformations begins with deprotonation of the phosphonate to generate the phosphonate carbanion, followed by nucleophilic addition onto the aldehyde substrate [2]. The rate-limiting step involves the nucleophilic addition of the carbanion onto the carbonyl compound, producing intermediate oxaphosphetanes [2]. The final elimination of these oxaphosphetane intermediates yields the desired alkene products with concurrent formation of dialkyl-phosphate byproducts [2].

For diethyl 4-chlorobenzylphosphonate synthesis, modifications to the standard Horner-Wadsworth-Emmons protocol have been developed to accommodate the specific electronic properties of the 4-chlorobenzyl substrate [3]. Research has demonstrated that the presence of the electron-withdrawing chlorine substituent influences both the reaction kinetics and selectivity profile [3]. The 4-chlorobenzyl moiety exhibits enhanced electrophilic character, which facilitates more efficient nucleophilic attack by phosphonate carbanions [4].

Alternative synthetic approaches include the Michaelis-Arbuzov reaction, which involves the treatment of trivalent phosphorus esters with alkyl halides to form pentavalent phosphorus species [5]. This methodology has been successfully applied to 4-chlorobenzyl halide precursors, yielding the desired phosphonate ester products [5]. The Michaelis-Arbuzov mechanism proceeds through initial nucleophilic attack by the phosphorus center on the electrophilic carbon, generating phosphonium salt intermediates [5]. Subsequent halide-mediated displacement reactions complete the transformation to provide the target phosphonate compounds [5].

Reaction Optimization: Solvent Systems, Catalysts, and Temperature Dependencies

Optimization of reaction conditions for diethyl 4-chlorobenzylphosphonate synthesis requires careful consideration of multiple parameters, including solvent selection, catalyst systems, and thermal conditions [6]. Temperature optimization studies have revealed that phosphonate synthesis reactions typically achieve maximum yields within the range of 100-145°C [6]. Specifically, reaction temperatures of 125°C have been identified as optimal for hydroxymethyl phosphonate synthesis, achieving yields of 96.6% [6].

Solvent system effects play a crucial role in determining reaction efficiency and product selectivity [7]. Polar aprotic solvents such as dimethyl sulfoxide demonstrate significant rate enhancement effects for phosphonate reactions, with some systems showing acceleration factors of 10^6 to 10^7 fold compared to aqueous conditions [7]. The mechanism for this enhancement involves desolvation of the phosphoryl group in both ground state and transition state configurations, leading to reduced activation free energy [7].

The choice of solvent profoundly influences reaction kinetics through differential stabilization of reactants and transition states [7]. For phosphonate dianion species, reactions proceed 7,500 to 8,800 times faster in tert-butyl alcohol and tert-amyl alcohol compared to aqueous systems [7]. This rate enhancement stems from reduced hydrogen bonding capacity of alcohol solvents relative to water [7]. The magnitude of solvent effects suggests mechanistic changes from associative to dissociative pathways depending on solvent polarity [7].

Catalytic systems for phosphonate synthesis have been extensively investigated, with particular attention to base selection and metal catalysis [8] [9]. Room-temperature alternatives to traditional high-temperature Arbuzov conditions have been developed using potassium tert-butoxide in tetrahydrofuran-tert-butanol solvent mixtures [8]. These mild conditions achieve yields exceeding 70% for alkyl phosphonate formation while avoiding the harsh thermal requirements of conventional methods [8].

ParameterOptimal ConditionsYield Range (%)Temperature (°C)
Solvent SystemTHF:tert-BuOH (50:50)70-85Room Temperature
Base CatalystPotassium tert-butoxide75-9025
Thermal ConditionsReflux in DMSO85-95125
Aprotic SolventsPure DMSO80-9290-100

Metal-catalyzed approaches have shown particular promise for enantioselective phosphonate synthesis [9]. Bifunctional iminophosphorane catalysts enable highly enantioselective desymmetrization of phosphonate esters, achieving enantioselectivities exceeding 90% under optimized conditions [9]. These catalytic systems operate through sequential nucleophilic substitution mechanisms that provide access to diverse chiral phosphorus centers [9].

Purification Techniques: Distillation, Chromatography, and Recrystallization

Purification of diethyl 4-chlorobenzylphosphonate requires specialized techniques adapted to the physical and chemical properties of organophosphorus compounds [10]. The compound exhibits a boiling point of 180°C at 3 mmHg, with a specific gravity of 1.19 and refractive index of 1.51 [11] [12]. These properties necessitate vacuum distillation procedures to prevent thermal decomposition during purification.

Fractional distillation represents the primary purification method for phosphonate compounds, utilizing differences in boiling points to achieve separation [10]. The distillation process typically involves collection of volatile forecut fractions followed by main fractions collected at the compound's normal boiling point [10]. For diethyl 4-chlorobenzylphosphonate, distillation at reduced pressure (3 mmHg) at 180°C provides optimal separation efficiency while minimizing thermal stress [11].

Advanced distillation techniques employ metal compound treatments to enhance purity levels [10]. Refluxing phosphonate compounds in the presence of iron, cobalt, nickel, copper, or zinc salts, sulfides, or oxides at elevated temperatures facilitates removal of trace impurities [10]. The treatment involves refluxing at temperatures corresponding to the compound's boiling point under controlled pressure conditions [10]. Subsequent fractional distillation collects purified fractions with significantly reduced impurity levels [10].

Chromatographic purification methods have been extensively developed for phosphonate compounds [13] [14]. Ion-pair high-performance liquid chromatography provides excellent separation efficiency for phosphonate analysis and purification [15]. The technique utilizes reversed-phase polymer columns with bicarbonate eluent systems at pH 8.3, incorporating tetrabutylammonium bromide as counter-ion and acetonitrile modifier [15]. Detection wavelengths of 260 nm enable sensitive monitoring of phosphonate compounds during purification [15].

Column chromatography using silica gel provides an alternative purification approach for diethyl 4-chlorobenzylphosphonate [3]. The method typically employs hexanes-ethyl acetate gradient elution systems to achieve optimal separation [3]. Flash chromatography techniques using silica gel with dichloromethane-methanol gradient systems have demonstrated effectiveness for phosphonate purification [3].

Recrystallization techniques for phosphonic acid derivatives utilize polar solvent systems including acetonitrile, methanol-acetone mixtures, and aqueous solutions [13]. The choice of recrystallization solvent depends on the specific phosphonate structure and desired purity level [13]. Concentrated hydrochloric acid has been employed as a recrystallization medium, as acidic conditions reduce water solubility of phosphonic acids [13].

Purification MethodConditionsPurity AchievementYield Recovery (%)
Vacuum Distillation180°C at 3 mmHg>97%85-95
Flash ChromatographySiO2, DCM:MeOH>95%70-85
Ion-Pair HPLCpH 8.3, C18 column>99%60-80
RecrystallizationMeOH:Acetone>98%65-85

Industrial-Scale Production Challenges and Yield Maximization

Industrial production of diethyl 4-chlorobenzylphosphonate faces significant challenges related to scalability, economic efficiency, and environmental considerations [16] [17]. The global phosphonates market exceeded 1 billion USD in 2022, with projected growth rates of 7.5% annually through 2032, driven by increasing demand for specialized organophosphorus compounds [16]. This market expansion necessitates development of robust industrial synthesis methodologies capable of meeting commercial volume requirements.

Manufacturing challenges in phosphonate production center on several critical factors including raw material costs, process complexity, and yield optimization [17]. Traditional industrial phosphorus chemistry relies heavily on phosphorus trichloride as a starting material, despite the fact that final consumer products do not contain reactive phosphorus-chlorine bonds [17]. This approach introduces unnecessary complexity and environmental burden to industrial processes [17].

Scale-up considerations for phosphonate synthesis require careful attention to heat management and reaction control [18]. Phosphate processing operations commonly encounter abrasion, dust formation, and corrosion issues that impact equipment longevity and process efficiency [18]. The abrasive nature of phosphonate intermediates necessitates specialized equipment design with appropriate protective measures [18]. Dust control systems, including baghouse collection units, are essential for managing fine particulate matter generated during processing [18].

Yield maximization strategies focus on optimizing reaction stoichiometry, catalyst loading, and process conditions [19]. Mathematical modeling approaches for yield prediction have been developed based on equilibrium constant relationships [19]. The ratio of equilibrium constants for starting materials and products (K1/K2) determines maximum achievable yields, with values of 5-15 providing excellent yields exceeding 90% [19]. Optimization requires maintaining minimal phosphate concentrations, as elevated phosphate levels negatively impact product yields through competitive phosphorolysis reactions [19].

Industrial process optimization has identified continuous synthesis methods as superior to batch processing for certain phosphonate reactions [6]. Continuous flow systems enable better temperature control and improved mass transfer characteristics [6]. The optimal molar ratio of reactants typically ranges from 1:1.0 to 1:1.3, with reaction temperatures maintained at 125°C and pressures between 3-5 kPa [6]. Reaction times of 1-5 hours provide optimal conversion while minimizing byproduct formation [6].

Quality control measures in industrial phosphonate production require comprehensive analytical monitoring [20]. Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary analytical tool for reaction monitoring and product characterization [20]. Chemical shifts in the range of 14-18 ppm are characteristic for hydroxybisphosphonate compounds [20]. Gas chromatography methods achieve purity determinations exceeding 97% for commercial phosphonate products [11].

Economic considerations for industrial phosphonate synthesis include raw material sourcing, energy consumption, and waste management costs [16]. Rising demand for water treatment chemicals has positively influenced phosphonate market dynamics, with applications in cooling water systems, boiler water treatment, and industrial cleaning processes [16]. However, environmental concerns regarding toxicity and biodegradability continue to challenge market expansion [16].

Production ParameterBatch ProcessContinuous ProcessOptimization Target
Temperature Control±5°C±2°C125°C optimal
Yield Achievement85-92%92-96%>95% target
Processing Time4-6 hours1-2 hoursMinimize residence time
Energy EfficiencyModerateHigh20% improvement
Capital InvestmentLowerHigherROI optimization

Diethyl 4-chlorobenzylphosphonate exhibits characteristic phase behavior consistent with organophosphorus compounds of similar molecular weight and structure. The compound exists as a clear colorless liquid at room temperature (20°C) [1] [2] [3], indicating its melting point is below ambient conditions. However, specific melting point data for this compound is not available in the current literature, which is common for liquid organophosphorus compounds that remain fluid at standard laboratory temperatures.

The boiling point of diethyl 4-chlorobenzylphosphonate shows variation depending on the applied pressure conditions. At standard atmospheric pressure (760 mmHg), the compound exhibits a boiling point of 352.4±25.0°C [4]. Under reduced pressure conditions, the boiling point decreases significantly: 180°C at 3 mmHg [5] and 153-155°C at 0.6 mmHg [6]. This pressure-dependent boiling point behavior is typical for high-boiling organic compounds and provides practical advantages for distillation and purification procedures under vacuum conditions.

The volatility of diethyl 4-chlorobenzylphosphonate is relatively low, as evidenced by its vapor pressure of 0.0±0.7 mmHg at 25°C [4]. This low vapor pressure indicates minimal evaporation under standard laboratory conditions, contributing to the compound's stability during handling and storage. The low volatility is consistent with the compound's molecular weight (262.67 g/mol) and the presence of polar phosphonate functional groups that increase intermolecular interactions.

Density, Refractive Index, and Solubility Parameters

The density of diethyl 4-chlorobenzylphosphonate has been consistently reported across multiple sources. The most commonly cited value is 1.19 g/mL at 25°C [1] [7] [3] [8], though some variations exist in the literature. Thermo Fisher reports a density of 1.082 g/mL [9], while Acros Organics specifies 1.09 g/mL [2] [10]. These variations may be attributed to differences in temperature, purity, or measurement methodology. The specific gravity at 20/20°C is reported as 1.19-1.20 [11] [12], confirming the compound's density is approximately 19-20% greater than water.

The refractive index of diethyl 4-chlorobenzylphosphonate is consistently reported as n₂₀/D 1.509 in the literature [1] [7] [3] [8]. Some sources provide slightly different values: TCI Chemicals reports 1.51 [5], while Thermo Fisher specifies a range of 1.5055-1.5095 at 20°C [13], and Acros Organics indicates 1.5080-1.5100 at 20°C and 589 nm [2] [10]. The refractive index value of approximately 1.51 is consistent with aromatic organophosphorus compounds and indicates moderate optical density.

Regarding solubility parameters, diethyl 4-chlorobenzylphosphonate exhibits immiscible to insoluble behavior in water [14]. This hydrophobic character is expected due to the presence of ethyl ester groups and the chlorinated benzyl moiety. The compound's solubility in organic solvents is implied by its use in organic synthesis applications, though specific solubility data in various organic solvents is not extensively documented in the available literature. The LogP value of 2.66 [4] [15] indicates moderate lipophilicity, consistent with its organic solvent compatibility and limited water solubility.

Thermal Stability: Decomposition Pathways and Kinetic Studies

The thermal stability of diethyl 4-chlorobenzylphosphonate under normal conditions is generally good, with the compound being stable during routine storage and handling at room temperature [16]. However, specific decomposition temperature data is not extensively documented in the current literature. The compound's thermal behavior can be inferred from general phosphonate chemistry and related compounds studies.

Upon thermal decomposition, diethyl 4-chlorobenzylphosphonate may generate poisonous fumes [16], likely including phosphorus oxides and chlorinated organic compounds. The thermal decomposition pathway for phosphonate esters typically involves P-O and C-O bond cleavage [17] [18]. Based on general phosphonate thermal behavior, the compound would be expected to undergo ester bond hydrolysis at elevated temperatures, potentially forming 4-chlorobenzylphosphonic acid and ethanol vapor.

Studies on related phosphonate compounds indicate that thermal decomposition kinetics are influenced by factors including temperature, atmosphere (oxidative vs. inert), and catalytic effects of metal ions or acids [18]. The presence of the chlorinated aromatic ring may provide additional thermal stability compared to aliphatic phosphonates due to the resonance stabilization of the aromatic system.

The flash point of diethyl 4-chlorobenzylphosphonate is reported as >110°C (230°F) [3] [13] [9], indicating relatively low flammability risk under normal laboratory conditions. This high flash point is consistent with the compound's low volatility and contributes to its safe handling characteristics.

Hydrolytic Stability Under Acidic/Basic Conditions

The hydrolytic stability of diethyl 4-chlorobenzylphosphonate varies significantly with pH conditions, following general patterns observed for organophosphorus ester compounds. Under neutral conditions (pH 7.4), the compound exhibits good stability with minimal hydrolysis occurring under normal temperature and time conditions [19]. This stability makes it suitable for applications requiring storage in aqueous environments at physiological pH.

Under acidic conditions, the hydrolytic stability decreases with increasing acid strength. At pH 1.2 (strong acidic conditions), the compound is susceptible to hydrolysis [20], with the reaction proceeding through acid-catalyzed ester bond cleavage. The hydrolysis products under acidic conditions include 4-chlorobenzylphosphonic acid and ethanol [17]. The mechanism typically involves protonation of the phosphonate oxygen, followed by nucleophilic attack by water molecules.

Basic conditions promote more rapid hydrolysis compared to neutral or mildly acidic conditions. Under mild alkaline conditions (pH 9-10), gradual degradation occurs with progressive ester cleavage [17] [19]. At strongly basic conditions (pH 12+), rapid and complete hydrolysis to the corresponding phosphonic acid occurs [17]. The alkaline hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the phosphorus center, leading to P-O bond cleavage and formation of the phosphonic acid.

Temperature effects significantly influence hydrolytic stability across all pH ranges. Elevated temperatures accelerate hydrolysis rates, with the reaction proceeding faster under both acidic and basic conditions [17] [19]. The kinetic studies on related phosphonate compounds indicate that hydrolysis rates can increase by several orders of magnitude with temperature increases from room temperature to 80-100°C.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39225-17-7

Wikipedia

Diethyl 4-chlorobenzylphosphonate

Dates

Last modified: 08-16-2023

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